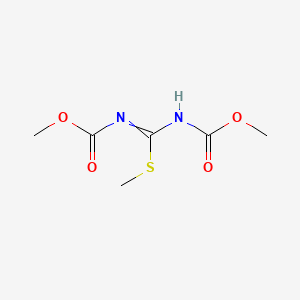
1,3-Bis(méthoxycarbonyl)-2-méthyl-2-thiopseudourée
Vue d'ensemble
Description
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is a chemical compound with the molecular formula C6H10N2O4S . It is used in laboratory settings for the synthesis of substances .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate”, involves the reaction of amines with acyl halides or anhydrides . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis
The molecular weight of “Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” is 206.22 g/mol .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines and can be installed and removed under relatively mild conditions . They can be used effectively for peptide synthesis .Physical and Chemical Properties Analysis
“Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate” has a molecular weight of 206.22 g/mol .Applications De Recherche Scientifique
Analyse de la structure cristalline
Le composé a été utilisé dans l'étude des structures cristallines. Par exemple, la structure cristalline d'un composé apparenté, 1,3-bis(4-(méthoxycarbonyl)benzyl)-2-méthyl-1H-benzo[d]imidazol-3-ium bromure, a été déterminée pour comprendre l'arrangement des molécules à l'état solide . Ce type d'analyse est crucial pour la conception de médicaments et la compréhension de leurs interactions au niveau moléculaire.
Réactions d'alcoxycarbonylation
L'alcoxycarbonylation est une réaction importante en synthèse organique, et les dérivés de 1,3-Bis(méthoxycarbonyl)-2-méthyl-2-thiopseudourée peuvent servir d'agents d'alcoxycarbonylation. Ces réactions sont essentielles pour introduire des groupes esters dans les molécules, ce qui est une exigence courante en synthèse pharmaceutique .
Agents alkylants
Les dérivés du composé peuvent agir comme des agents alkylants, qui sont précieux dans la création de nouvelles liaisons carbone-carbone. Cette application est particulièrement pertinente dans la synthèse de molécules organiques complexes, notamment les produits pharmaceutiques et les produits agrochimiques .
Réactions catalysées au palladium
En présence de catalyseurs au palladium, le composé peut participer à des réactions d'alkylation allylique. Ces réactions sont essentielles pour former des liaisons carbone-carbone adjacentes aux doubles liaisons, ce qui est une étape clé dans la synthèse de divers composés organiques .
Systèmes bimetalliques
Le composé peut être utilisé dans des systèmes bimetalliques, tels que Pd/Ti, pour conduire certaines réactions organiques. Les catalyseurs bimetalliques présentent souvent une réactivité et une sélectivité améliorées par rapport à leurs homologues monométalliques .
Alkylations dirigées par l'assistance anchimérique
L'assistance anchimérique fait référence au phénomène où un groupe voisin participe à une réaction pour stabiliser un intermédiaire. Les dérivés de This compound peuvent subir des alkylations dirigées par l'assistance anchimérique, ce qui peut conduire à des voies réactionnelles plus efficaces .
Mécanisme D'action
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic pathways and energy production .
Molecular Mechanism
At the molecular level, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and interactions with other biomolecules. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular processes, such as prolonged inhibition of enzyme activity and sustained alterations in gene expression .
Dosage Effects in Animal Models
The effects of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as organ damage and metabolic disturbances .
Metabolic Pathways
Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and overall metabolic balance .
Transport and Distribution
Within cells and tissues, Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s accumulation and activity in target tissues .
Subcellular Localization
The subcellular localization of Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within these subcellular structures influences its interactions with biomolecules and its overall biochemical effects .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate involves the reaction of methyl chloroformate with methylthioacetamide, followed by treatment with sodium methoxide and carbon dioxide.", "Starting Materials": [ "Methyl chloroformate", "Methylthioacetamide", "Sodium methoxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Methyl chloroformate is added dropwise to a solution of methylthioacetamide in dry dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Sodium methoxide is added to the reaction mixture and stirred for 30 minutes.", "Step 4: Carbon dioxide is bubbled through the reaction mixture for 1 hour.", "Step 5: The reaction mixture is filtered and the solvent is evaporated under reduced pressure.", "Step 6: The crude product is purified by column chromatography to obtain Methyl (((methoxycarbonyl)amino)(methylthio)methylene)carbamate." ] } | |
Numéro CAS |
34840-23-8 |
Formule moléculaire |
C6H10N2O4S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
methyl (NZ)-N-[(methoxycarbonylamino)-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C6H10N2O4S/c1-11-5(9)7-4(13-3)8-6(10)12-2/h1-3H3,(H,7,8,9,10) |
Clé InChI |
KHBXLYPOXVQKJG-UHFFFAOYSA-N |
SMILES isomérique |
COC(=O)N/C(=N/C(=O)OC)/SC |
SMILES |
COC(=O)NC(=NC(=O)OC)SC |
SMILES canonique |
COC(=O)NC(=NC(=O)OC)SC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


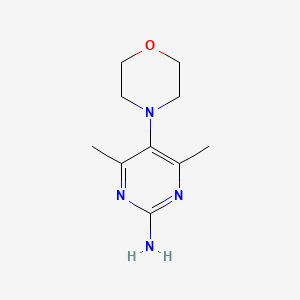

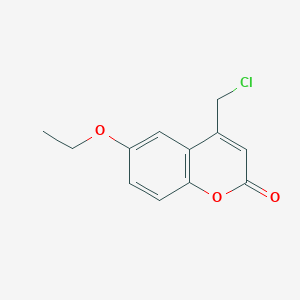
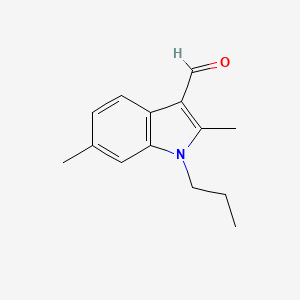

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361008.png)
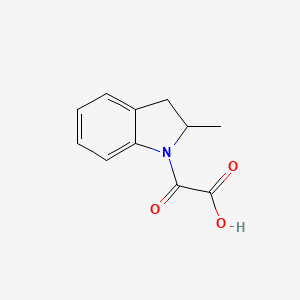
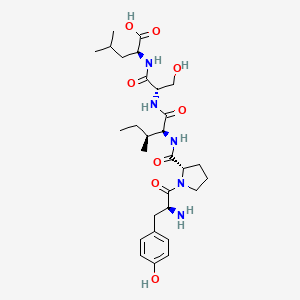

![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)

